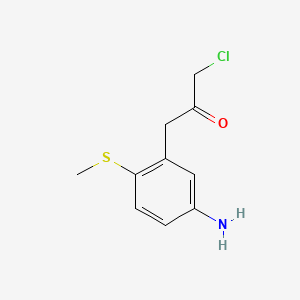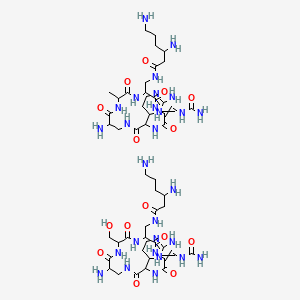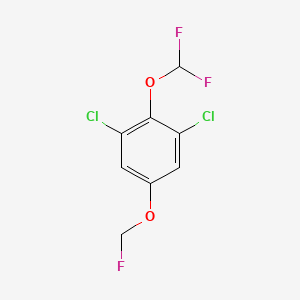
1-(4-Chloro-2'-(trifluoromethoxy)biphenyl-2-yl)-ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro group, a trifluoromethoxy group, and an ethanone moiety attached to a biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst and a base.
Introduction of Chloro and Trifluoromethoxy Groups: The chloro and trifluoromethoxy groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or a chlorinating agent, while trifluoromethoxylation can be performed using trifluoromethoxy reagents.
Attachment of Ethanone Moiety: The ethanone moiety can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the biphenyl derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of 1-(4-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
1-(4-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol or other reduced forms.
Substitution: The chloro and trifluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
1-(4-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(4-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-(4-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone can be compared with other similar compounds, such as:
1-(4-Bromo-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone: Similar structure but with a bromo group instead of a chloro group.
1-(4-Chloro-2’-(trifluoromethyl)biphenyl-2-yl)-ethanone: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1-(4-Chloro-2’-(methoxy)biphenyl-2-yl)-ethanone: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
The uniqueness of 1-(4-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone lies in the presence of both the chloro and trifluoromethoxy groups, which confer distinct chemical properties and reactivity compared to its analogs.
属性
分子式 |
C15H10ClF3O2 |
|---|---|
分子量 |
314.68 g/mol |
IUPAC 名称 |
1-[5-chloro-2-[2-(trifluoromethoxy)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C15H10ClF3O2/c1-9(20)13-8-10(16)6-7-11(13)12-4-2-3-5-14(12)21-15(17,18)19/h2-8H,1H3 |
InChI 键 |
NWRGHFCKKZBBLE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)C2=CC=CC=C2OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Carbamic acid, [1-[[[(acetylamino)methyl]thio]methyl]-2-amino-2-oxoethyl]-, 1,1-dimethylethyl ester, (R)-](/img/structure/B14056173.png)


![Methyl 7-propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14056187.png)










